molecular formula C12H21F3N2O4S B2398261 4,4,4-trifluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]butanamide CAS No. 2415530-98-0

4,4,4-trifluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]butanamide

Cat. No.: B2398261
CAS No.: 2415530-98-0
M. Wt: 346.37
InChI Key: WXFJKLCSJWLAOT-UHFFFAOYSA-N
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Description

4,4,4-trifluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]butanamide is a synthetic organic compound with the molecular formula C12H21F3N2O4S and a molecular weight of 346.37 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-trifluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]butanamide typically involves multiple steps, including the formation of key intermediates and subsequent coupling reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production typically requires stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

4,4,4-trifluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The trifluoromethyl and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

4,4,4-trifluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]butanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a tool for studying the biological activity of trifluoromethylated compounds and their interactions with biological targets.

    Medicine: The compound’s unique chemical properties make it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 4,4,4-trifluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to potent biological effects. The methoxy and methylsulfonyl groups can also contribute to the compound’s overall activity by modulating its physicochemical properties and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-trifluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]butanamide
  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which impart distinct chemical and biological properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methoxy and methylsulfonyl groups contribute to its solubility and reactivity. These features make it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

4,4,4-trifluoro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21F3N2O4S/c1-21-11(5-7-17(8-6-11)22(2,19)20)9-16-10(18)3-4-12(13,14)15/h3-9H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFJKLCSJWLAOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCN(CC1)S(=O)(=O)C)CNC(=O)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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